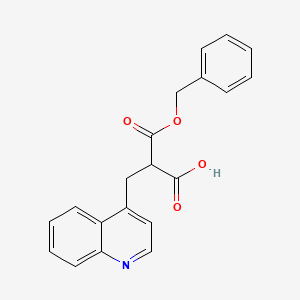

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Vue d'ensemble

Description

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid is a complex organic compound that features a quinoline moiety, a benzyloxy group, and a propanoic acid backbone. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which allows for diverse chemical modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with a phenol derivative in the presence of a strong base like sodium hydride.

Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of aldol condensation reactions followed by oxidation steps to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can undergo various chemical reactions, including:

Reduction: The carbonyl group in the propanoic acid backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid derivatives

Reduction: Alcohol derivatives of the propanoic acid backbone

Substitution: Nitrated or halogenated quinoline derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the benzyloxy and keto groups in 3-(benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid may enhance its bioactivity by improving solubility and cellular uptake.

A study demonstrated that quinoline derivatives can target specific pathways involved in cancer cell proliferation and survival, suggesting that this compound could be a candidate for further development as an anticancer agent .

2. Enzyme Inhibition

This compound may also serve as a potent inhibitor for various enzymes involved in metabolic pathways. For example, certain benzyloxy-substituted compounds have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. The structural features of this compound could facilitate its interaction with enzyme active sites .

Organic Synthesis Applications

1. Building Block in Synthesis

Due to its unique functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as esterification, amidation, or coupling reactions. The compound's ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of new pharmaceutical agents .

Biological Studies

1. Pharmacokinetics and Toxicology Studies

Understanding the pharmacokinetics and toxicological profiles of this compound is essential for its potential therapeutic applications. Preliminary studies should focus on absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments indicate that while the compound shows some irritant properties, further studies are required to evaluate its safety profile comprehensively .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized various quinoline derivatives and tested their cytotoxic effects on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition against breast and lung cancer cells.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on the synthesis of novel derivatives from this compound through a series of chemical transformations. The resulting compounds were evaluated for their biological activity, showing promising results as potential drug candidates.

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A simpler structure with similar pharmacological activities.

Benzoic Acid Derivatives: Compounds with a benzyloxy group but lacking the quinoline moiety.

Propanoic Acid Derivatives: Compounds with a similar backbone but different functional groups.

Uniqueness

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid is unique due to its combination of a quinoline moiety, a benzyloxy group, and a propanoic acid backbone

Activité Biologique

3-(Benzyloxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid, with the CAS number 1260640-88-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an extensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Key Findings:

- Antibacterial : Compounds similar to this structure have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds often indicate selective activity against specific bacterial strains.

- Antifungal : Some derivatives exhibit antifungal properties against pathogens like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Compounds containing quinoline structures have been reported to induce cytotoxic effects on various cancer cell lines.

Case Studies:

- Cytotoxicity Testing : A study involving benzoxazole derivatives indicated that certain structural modifications could enhance selectivity for cancer cells over normal cells. This suggests that this compound may also possess similar selective cytotoxicity .

- Cell Line Studies : Research has shown that related compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines, indicating a broad spectrum of anticancer activity .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. Modifications in substituents can significantly influence their efficacy:

| Compound | Substituent | Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | -OCH₃ | High | 10 |

| Compound B | -F | Moderate | 25 |

| Compound C | -NH₂ | Low | 50 |

This table illustrates how different substituents impact the biological activity of related compounds, which may also apply to this compound.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects of this compound:

Safety Data

According to safety data sheets:

Propriétés

IUPAC Name |

3-oxo-3-phenylmethoxy-2-(quinolin-4-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19(23)17(20(24)25-13-14-6-2-1-3-7-14)12-15-10-11-21-18-9-5-4-8-16(15)18/h1-11,17H,12-13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHRHQCEKNERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=NC3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.